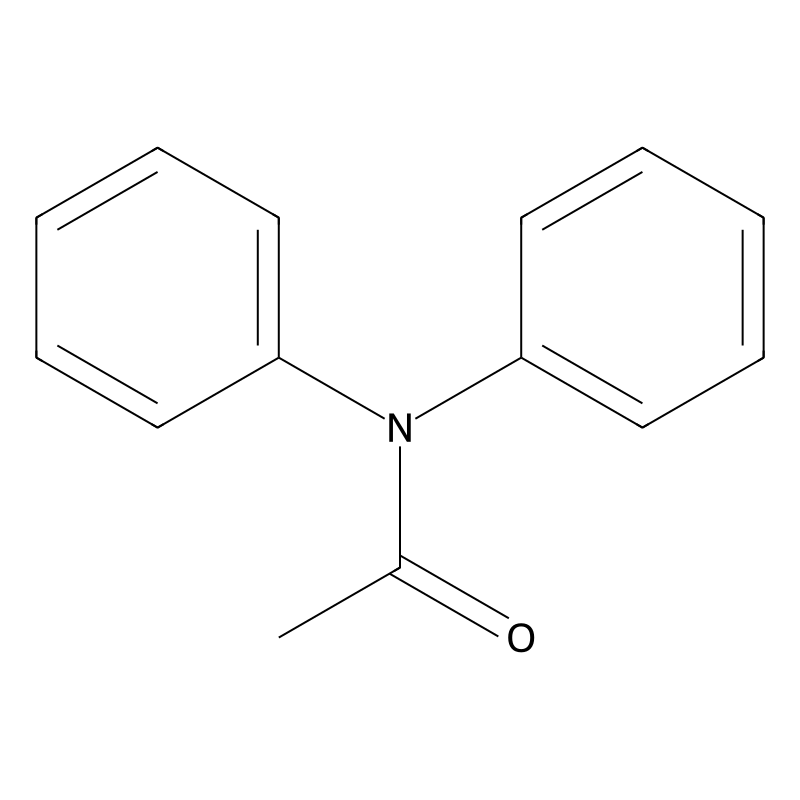N,N-Diphenylacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Chemistry and Drug Development
Specific Scientific Field: Pharmaceutical chemistry
Summary of Application: N,N-Diphenylacetamide has been studied for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets, toxicity profiles, and potential therapeutic applications.
Methods of Application/Experimental Procedures: In vitro and in vivo studies are conducted to assess the compound’s binding affinity to specific receptors, metabolic stability, and bioavailability. Computational modeling and molecular dynamics simulations are also employed to predict its behavior.
Results/Outcomes: Depending on the specific study, N,N-Diphenylacetamide may exhibit promising activity against certain diseases or conditions.
Analytical Chemistry: Chromatographic Separations
Specific Scientific Field: Analytical chemistry
Summary of Application: N,N-Diphenylacetamide derivatives are used as stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Methods of Application/Experimental Procedures: Researchers pack columns with N,N-Diphenylacetamide-based stationary phases and analyze various analytes.
Results/Outcomes: These stationary phases offer selectivity for specific compounds, aiding in their separation and quantification.
N,N-Diphenylacetamide is an organic compound with the molecular formula and a molar mass of approximately 211.26 g/mol. It is classified as an acetamide derivative and is recognized for its structural features, which include two phenyl groups attached to the nitrogen atom of the acetamide functional group. The compound has a melting point ranging from 100 to 103 °C and is known for its applications in various chemical syntheses and biological studies .
- Chloroacetylation: The synthesis of N,N-diphenylacetamide often involves the reaction of diphenylamine with chloroacetyl chloride under reflux conditions. This reaction leads to the formation of the acetamide by introducing the acetyl group into the diphenylamine structure .
- Formation of Derivatives: By reacting N,N-diphenylacetamide with other reagents, various derivatives can be synthesized, such as thiazole-containing compounds through cyclization reactions with thiourea .
- Palladium Complex Formation: N,N-diphenylacetamide can also form complexes with palladium, which are useful in catalysis and organic synthesis .
N,N-Diphenylacetamide exhibits several biological activities, making it a subject of interest in pharmacological research. Studies have shown that derivatives of this compound possess:
- Antibacterial Properties: Certain derivatives have been evaluated for their ability to inhibit bacterial growth, indicating potential use in treating infections .
- Anti-inflammatory Effects: Research has indicated that some derivatives may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation .
- Analgesic Activity: The compound has been investigated for its analgesic effects, suggesting potential applications in pain management therapies .
The synthesis of N,N-diphenylacetamide typically involves the following steps:
- Chloroacetylation: Diphenylamine is dissolved in a solvent such as toluene, and chloroacetyl chloride is added. The mixture is refluxed for several hours to facilitate the reaction.
- Purification: After the reaction completion, the product is purified through recrystallization methods using solvents like methanol or ethanol to obtain pure N,N-diphenylacetamide .
- Characterization: The synthesized compound is characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity .
N,N-Diphenylacetamide finds applications in various fields:
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
- Biological Research: Its derivatives are explored for their potential therapeutic effects against various diseases, including infections and inflammatory conditions .
- Catalysis: Palladium complexes derived from N,N-diphenylacetamide are used in catalytic processes in organic synthesis .
Studies on N,N-diphenylacetamide focus on its interactions with biological targets:
- Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit specific enzymes implicated in inflammation and pain pathways, showcasing their potential therapeutic roles .
- Binding Affinity Studies: Molecular docking studies have been conducted to assess how well these compounds bind to target proteins, providing insights into their mechanism of action and efficacy as drug candidates .
N,N-Diphenylacetamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethylacetamide | Two methyl groups instead of phenyls | Often used as a solvent or reagent |
| Acetanilide | Contains a single phenyl group | Known for its analgesic properties |
| N-Acetylaniline | Similar amide structure | Used primarily as an intermediate in dyes |
| Diphenylurea | Contains urea instead of acetamide | Exhibits different biological activities |
N,N-Diphenylacetamide's unique feature lies in its dual phenyl groups, which may enhance its lipophilicity and potentially affect its biological activity compared to other amides.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








